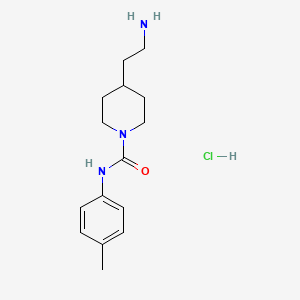

4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride

Description

4-(2-Aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride is a synthetic piperidine derivative characterized by a carboxamide group at the 1-position of the piperidine ring, a 2-aminoethyl substituent at the 4-position, and a para-methylphenyl (p-tolyl) group attached to the carboxamide nitrogen. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

The synthesis of such compounds typically involves fluorination or methylation of the aryl group, followed by carboxamide formation and salt preparation. For example, analogs like 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride are synthesized with yields up to 120% (though this may reflect measurement anomalies) and characterized via NMR, HRMS, and 13C NMR .

Properties

IUPAC Name |

4-(2-aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.ClH/c1-12-2-4-14(5-3-12)17-15(19)18-10-7-13(6-9-16)8-11-18;/h2-5,13H,6-11,16H2,1H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBCSRJUGLYCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of p-toluidine with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoethylamine to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced amine derivatives with simplified structures.

Substitution: Substituted products with new functional groups replacing the aminoethyl group.

Scientific Research Applications

4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the aryl group, which significantly influence physicochemical properties, receptor binding, and therapeutic efficacy. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings:

Substituent Effects on Synthesis and Stability: Electron-withdrawing groups (e.g., fluorine in Compound 6) may enhance reaction efficiency, as seen in the 120% yield, though this could reflect purification artifacts .

Pharmacological Implications: AP163 (3,5-Dimethylphenyl): Demonstrates robust TAAR1 agonism, reducing hyperlocomotion in dopamine transporter knockout rats, suggesting substituent position (meta vs. para) critically affects receptor interaction .

Commercial Availability: Analogs like 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride are supplied by multiple vendors in China and India, indicating industrial relevance .

Structural-Activity Relationship (SAR) Insights:

- Meta/Ortho-Substituents : AP163’s 3,5-dimethylphenyl group likely optimizes TAAR1 binding through balanced steric and electronic effects, outperforming para-substituted analogs .

Biological Activity

4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Structural Characteristics

The chemical structure of 4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride can be represented as follows:

This compound features a piperidine ring with an aminoethyl side chain and a p-tolyl group, which contributes to its biological activity.

Research indicates that piperidine derivatives, including the compound , exhibit their biological effects primarily through:

- Kinase Inhibition : Compounds similar to 4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and ERK-2 .

- Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a potential therapeutic role in oncology .

Efficacy Against Cancer Cell Lines

The following table summarizes the anti-proliferative activity of 4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride against various human tumor cell lines:

Case Studies

Several studies have highlighted the potential of piperidine derivatives in cancer therapy:

- Study on HepG2 Cells : A study demonstrated that a related compound induced apoptosis in HepG2 cells with an IC50 value of 11.3 µM. The mechanism was attributed to the inhibition of multiple kinases, including VEGFR-2 and ERK-2 .

- Multitarget Inhibitors : Research has focused on developing multitarget inhibitors that act on several kinases simultaneously. This approach may enhance therapeutic efficacy while reducing side effects associated with single-target therapies .

Q & A

What are the key considerations for synthesizing 4-(2-aminoethyl)-N-(p-tolyl)piperidine-1-carboxamide hydrochloride?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step reactions, such as:

Mannich Reaction : Condensation of a piperidine derivative with formaldehyde and an amine (e.g., phenethylamine) to introduce the aminoethyl group .

Carboxamide Formation : Coupling the intermediate with p-toluidine via carbodiimide reagents (e.g., EDC/HOAt) to form the carboxamide bond .

Salt Formation : Treatment with HCl to yield the hydrochloride salt .

Critical Factors :

- pH Control : Alkaline conditions during coupling improve yield .

- Purification : Column chromatography or recrystallization ensures purity, monitored by HPLC .

How can structural contradictions in crystallographic data for piperidine-based carboxamides be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in crystallographic parameters (e.g., bond angles, unit cell dimensions) may arise from:

- Polymorphism : Different crystal packing due to solvent or temperature variations during crystallization .

- Protonation States : The hydrochloride salt’s ionic interactions can distort piperidine ring geometry .

Resolution Strategies : - DFT Calculations : Compare experimental X-ray data with density functional theory (DFT)-optimized structures to validate conformations .

- Variable-Temperature XRD : Assess thermal expansion coefficients to identify dynamic disorder .

What experimental approaches are used to assess receptor binding specificity of this compound?

Level: Advanced

Methodological Answer:

To evaluate interactions with receptors/enzymes:

Radioligand Displacement Assays : Compete with labeled ligands (e.g., [³H]-SR141716 for cannabinoid receptors) to measure IC₅₀ values .

Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) .

Mutagenesis : Replace key residues in receptor binding pockets (e.g., serine to alanine in GPCRs) to identify critical interactions .

Data Interpretation :

How can researchers mitigate instability of the hydrochloride salt under varying pH conditions?

Level: Basic

Methodological Answer:

Instability arises from protonation/deprotonation of the piperidine nitrogen. Mitigation strategies include:

- Buffer Selection : Use phosphate buffers (pH 6–8) to maintain solubility and ionic strength .

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Degradation Monitoring : Accelerated stability studies (40°C/75% RH) with UPLC-MS to track byproducts .

What advanced techniques are recommended for quantifying trace impurities in this compound?

Level: Advanced

Methodological Answer:

Impurity profiling requires:

HPLC-MS/MS : Detect sub-0.1% impurities using a C18 column and gradient elution (ACN/0.1% formic acid) .

NMR Spectroscopy : ¹H-¹³C HSQC identifies structural analogs (e.g., N-phenylpiperidine byproducts) .

SPE Purification : Solid-phase extraction removes hydrophobic contaminants before analysis .

How does the aminoethyl side chain influence the compound’s pharmacokinetic properties?

Level: Advanced

Methodological Answer:

The aminoethyl group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted analogs, improving membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) show reduced oxidative metabolism due to steric hindrance .

Optimization : Introduce fluorine atoms to the p-tolyl group to further prolong half-life .

What computational methods predict the compound’s solubility and bioavailability?

Level: Advanced

Methodological Answer:

COSMO-RS : Predicts solubility in solvents (e.g., DMSO, water) using quantum chemical surface charges .

ADMET Prediction : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration .

Molecular Dynamics (MD) : Simulate diffusion coefficients in lipid bilayers to model intestinal absorption .

How can researchers validate synthetic intermediates without commercial standards?

Level: Basic

Methodological Answer:

- HRMS : High-resolution mass spectrometry confirms molecular formulae (e.g., [M+H]+ with <2 ppm error) .

- 2D NMR : COSY and NOESY correlations assign stereochemistry and regioselectivity .

- Comparative TLC : Use Rf values against known intermediates from analogous syntheses (e.g., 4-methylpiperazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.